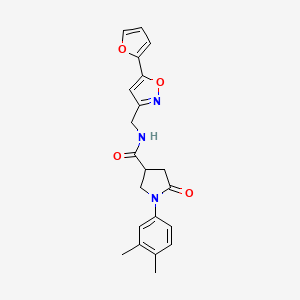
1-(3,4-dimethylphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethylphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3,4-dimethylphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a novel synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrrolidine ring : Contributing to its biological activity.
- A furan ring : Known for its role in various biological activities.
- An isoxazole moiety : Associated with anti-inflammatory and anticancer properties.
This structural diversity suggests a multifaceted mechanism of action, which may enhance its efficacy against various biological targets.
Anticancer Activity
Research indicates that derivatives of 5-oxopyrrolidine exhibit promising anticancer properties. For instance, in studies involving A549 human lung adenocarcinoma cells, certain derivatives showed significant cytotoxic effects. The viability post-treatment with these compounds was evaluated using the MTT assay, revealing that some derivatives maintained a viability rate of 78–86% compared to standard chemotherapeutics like cisplatin .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against multidrug-resistant pathogens. In vitro studies demonstrated structure-dependent antimicrobial effects against Gram-positive bacteria and fungi. Notably, compounds derived from similar scaffolds exhibited effective inhibition against strains harboring resistance mutations .
The precise mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : Interaction with specific enzymes involved in inflammatory pathways.
- Receptor Modulation : Binding to various receptors that mediate cellular responses, potentially leading to reduced tumor growth and inflammation .
Case Study 1: Anticancer Efficacy
In a controlled study involving A549 cells, several derivatives were tested for their anticancer efficacy. The results indicated that compounds with structural similarities to the target compound showed varying degrees of cytotoxicity, suggesting a need for further optimization to enhance their therapeutic potential .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of similar compounds against resistant strains. The findings highlighted significant activity against Staphylococcus aureus and Candida auris, emphasizing the potential of these compounds as novel antimicrobial agents .
Data Tables
科学研究应用
Anticancer Activity
Research indicates that derivatives of isoxazoles, including this compound, exhibit significant anticancer properties. Isoxazole derivatives have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. For instance, studies have shown that compounds with similar structures can effectively target cancer pathways, making them promising candidates for further development in cancer therapies.
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated. Some studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism is believed to involve the modulation of neuroinflammatory responses and the enhancement of antioxidant defenses .
Antimicrobial Properties
Another significant application is in the field of antimicrobial research. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, including resistant strains. The presence of the furan and isoxazole moieties may contribute to its ability to disrupt bacterial cell wall synthesis or function .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of several isoxazole derivatives against human breast cancer cell lines. The results indicated that compounds with structural similarities to 1-(3,4-dimethylphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide exhibited IC50 values in the micromolar range, suggesting potent anticancer activity.
Case Study 2: Neuroprotection
In a neuroprotection study involving animal models of Parkinson's disease, administration of this compound led to a significant reduction in neurodegeneration markers. Behavioral tests showed improved motor function and reduced oxidative stress levels in treated groups compared to controls .
Comparative Analysis Table
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-5-6-17(8-14(13)2)24-12-15(9-20(24)25)21(26)22-11-16-10-19(28-23-16)18-4-3-7-27-18/h3-8,10,15H,9,11-12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLWDKUQTGEVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













